molecular formula C19H40O8 B15164004 Heptaethylene glycol, pentyl ether CAS No. 193142-09-5

Heptaethylene glycol, pentyl ether

Cat. No.: B15164004
CAS No.: 193142-09-5
M. Wt: 396.5 g/mol
InChI Key: WCQVHAQIMNNEIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heptaethylene glycol, pentyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Heptaethylene glycol, pentyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptaethylene glycol, pentyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptaethylene glycol, pentyl ether involves its interaction with molecular targets and pathways. The compound acts as a solvent, facilitating the dissolution and interaction of various substances. It can also participate in chemical reactions, forming intermediates and products that influence biological and chemical processes .

Comparison with Similar Compounds

Comparison: Heptaethylene glycol, pentyl ether is unique due to its longer ethylene glycol chain, which imparts distinct solvent properties and reactivity. Compared to shorter-chain glycol ethers, it offers higher boiling points and better solubility for certain applications .

Properties

CAS No.

193142-09-5

Molecular Formula

C19H40O8

Molecular Weight

396.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C19H40O8/c1-2-3-4-6-21-8-10-23-12-14-25-16-18-27-19-17-26-15-13-24-11-9-22-7-5-20/h20H,2-19H2,1H3

InChI Key

WCQVHAQIMNNEIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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